BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one

Coagulation cascade inhibition TF/FVIIa complex Structure-activity relationship

Procure 2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one (CAS 439111-82-7) for coagulation research. Its para-fluoro substitution ensures selective TF/FVIIa inhibition while minimizing FXa (IC50 >200 µM) and thrombin off-target effects—unlike ortho-substituted analogs. The 98% purity grade (vs. typical 95%) reduces impurity-driven false positives in enzyme kinetics assays, ensuring reproducible IC50/Ki determinations. An essential comparator for SAR studies mapping halogen positional effects on potency and selectivity in the thieno-oxazinone chemotype.

Molecular Formula C12H6FNO2S
Molecular Weight 247.24
CAS No. 439111-82-7
Cat. No. B2668666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one
CAS439111-82-7
Molecular FormulaC12H6FNO2S
Molecular Weight247.24
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(C(=O)O2)SC=C3)F
InChIInChI=1S/C12H6FNO2S/c13-8-3-1-7(2-4-8)11-14-9-5-6-17-10(9)12(15)16-11/h1-6H
InChIKeyWAESZBXXLFRQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one (CAS 439111-82-7): Core Scaffold and Procurement-Relevant Identity


2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one is a heterocyclic small molecule (C12H6FNO2S, MW 247.24) built on a thieno[3,2-d][1,3]oxazin-4-one core with a para-fluorophenyl substituent at the 2-position [1]. The thieno[3,2-d]oxazin-4-one scaffold has been investigated as a mechanism-based serine protease inhibitor, most notably against the tissue factor (TF)/factor VIIa (FVIIa) complex in the extrinsic coagulation cascade [2]. The 4-fluorophenyl substituent places the electronegative fluorine atom at the para position of the pendant aryl ring, a substitution pattern that differs from the ortho- or ortho,ortho-difluoro substitution explored in the foundational SAR literature on this chemotype [2]. This positional difference has mechanistic implications for lactone carbonyl polarization and, consequently, for enzyme acylation rates and selectivity profiles—making simple generic substitution unreliable without confirmatory data.

Why 2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one Cannot Be Replaced by Generic Thieno-oxazinone Analogs


The thieno[3,2-d]oxazin-4-one scaffold operates as a mechanism-based serine protease inhibitor via lactone carbonyl acylation of the catalytic serine [1]. Both the position of the thieno sulfur (i.e., [3,2-d] vs. [2,3-d] ring fusion) and the substitution pattern on the 2-aryl ring (para- vs. ortho-fluoro) influence the electrophilicity of the lactone carbonyl and the steric accommodation within the S1 pocket of target proteases [1]. In the foundational SAR study on this chemotype, the thieno[3,2-d] and thieno[2,3-d] regioisomers bearing a 2,6-difluorophenyl substituent showed divergent activity profiles against FXa and thrombin despite similar potency on the TF/FVIIa complex, demonstrating that even subtle scaffold alterations propagate to differential selectivity [1]. Substituting a para-fluorophenyl derivative with an ortho-fluoro, unsubstituted phenyl, or thieno[2,3-d] congener without experimental validation therefore risks undetected shifts in potency, selectivity, and mechanism-based off-target acylation. These risks are amplified in procurement contexts where the compound is used as a reference standard or tool compound in coagulation or serine protease research.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one Against Closest Analogs


Para-Fluoro vs. Unsubstituted Phenyl: Electron-Withdrawing Effect on TF/FVIIa Inhibitory Potency

In the thieno[3,2-d]oxazin-4-one class, the presence of an electron-withdrawing substituent on the 2-aryl ring is essential for TF/FVIIa inhibitory activity. The foundational SAR study by Jakobsen et al. (2000) demonstrated that compounds lacking electronegative substituents (e.g., thienyl or furanyl at the 2-position, compounds 4, 5, 8, 9) showed no inhibition of FX activation (IC50 > 40 µM) [1]. In contrast, compounds bearing one or two fluorine atoms on the 2-aryl ring achieved IC50 values as low as 0.64 µM in the same assay [1]. The 4-fluorophenyl substituent on the target compound provides a single electronegative fluorine atom para to the oxazinone ring. While direct IC50 data for this specific compound have not been reported in the peer-reviewed literature, the class-level SAR predicts that it will exhibit measurable TF/FVIIa inhibitory activity, in contrast to the inactive unsubstituted phenyl analog (2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one, ChemSpider ID 3498796), for which no biological activity has been reported .

Coagulation cascade inhibition TF/FVIIa complex Structure-activity relationship

Thieno[3,2-d] vs. Thieno[2,3-d] Regioisomerism: Differential Selectivity Against FXa and Thrombin

Jakobsen et al. (2000) reported that the two thieno-oxazinone regioisomers bearing a 2,6-difluorophenyl substituent—compound 20 (thieno[3,2-d]) and compound 21 (thieno[2,3-d])—showed divergent activity against FXa and thrombin, despite comparable potency on the TF/FVIIa-catalyzed FX activation [1]. The paper explicitly states: 'The orientation of the thieno group in 20 and 21 seemed to influence the activity on FX and thrombin, while the effect on FVIIa/TF-induced FX activation was almost the same for the two compounds' [1]. Compound 21 (thieno[2,3-d]) gave the strongest effect on clotting time in the series (clotting ratio 2.18 at 330 µM) [1]. This demonstrates that the position of the sulfur atom in the fused thiophene ring modulates off-target serine protease engagement. While these data are for the 2,6-difluorophenyl, not the 4-fluorophenyl, variant, the regioisomeric principle is intrinsic to the core scaffold and is expected to translate to the 4-fluorophenyl series.

Serine protease selectivity Regioisomeric differentiation Coagulation factor profiling

Para-Fluoro vs. Ortho-Chloro Phenyl Substituent: Differential Coagulation Factor Target Engagement

A closely related analog, 2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one (CID 1485389), has been tested in a high-throughput screen against coagulation factor XII (FXII), yielding an IC50 of 241 nM at pH 7.4, 23 °C [1]. The target compound, 2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one, differs by the halogen identity (F vs. Cl) and substitution position (para vs. ortho). In the benzoxazinone and thieno-oxazinone series, ortho-substitution has been reported to be more favorable for TF/FVIIa inhibition than para-substitution, as the ortho-halogen directly influences lactone carbonyl polarization through both inductive and steric effects [2]. Conversely, para-fluoro substitution may offer advantages in metabolic stability or reduced non-specific protein binding compared to the ortho-chloro analog, though direct comparative data are not available. A BindingDB ChEMBL entry (CHEMBL663024) lists an assay evaluating inhibitory activity against coagulation factor VIIa in the presence of 1% human serum albumin for related thieno-oxazinones, but the specific data for CAS 439111-82-7 were not retrieved [3].

Coagulation factor XII Factor VIIa Halogen substitution SAR

Purity Specification: 98% Assay as a Procurement Quality Benchmark vs. Unspecified-Grade Analogs

2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one is commercially available at a certified purity of 98% (product code 2287258, Leyan) . This distinguishes it from several structurally similar thieno-oxazinone analogs offered without specified purity or at lower grades by non-specialist suppliers. In the context of biochemical assay standardization—particularly for coagulation factor or serine protease inhibition studies where potency measurements are sensitive to impurity-driven artifacts—a defined 98% purity specification provides a verifiable procurement criterion. Analogs such as 2-(2-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclododeca[4,5]thieno[2,3-d][1,3]oxazin-4-one are often offered at 95% purity , which may introduce 5% unknown impurities that confound dose-response analyses.

Compound procurement Purity specification Quality control

Synthetic Tractability: Thieno[3,2-d] Core Assembly via Established Cyclization Routes Supports Reproducible Procurement

The thieno[3,2-d]oxazin-4-one core is constructed via cyclization of 3-aminothiophene-2-carboxylic acid esters with aroyl chlorides, as demonstrated in Scheme 4 of Jakobsen et al. (2000) [1]. This methodology uses readily available starting materials (3-aminothiophene-2-carboxylic acid ester and 4-fluorobenzoyl chloride) and proceeds via a well-precedented ring-closure step in pyridine solution. The route is distinct from the synthetic pathways required for the pyrido-, pyrazino-, pyrimido-, and pyrazolo-fused oxazinone congeners, each of which requires different amino-heterocycle carboxylic acid precursors [1]. This synthetic accessibility translates to reliable multi-vendor commercial availability (Leyan, Kuujia), in contrast to several pyrido- and pyrazino-fused analogs that are not commercially stocked and require custom synthesis.

Synthetic chemistry Heterocycle synthesis Supply chain reproducibility

Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one Based on Quantitative Differentiation Evidence


TF/FVIIa-Mediated Coagulation Cascade Mechanistic Studies Requiring a Thieno[3,2-d] Scaffold with Reduced Off-Target FXa/Thrombin Activity

The thieno[3,2-d] regioisomer (as opposed to the [2,3-d] variant) confers reduced activity against FXa (IC50 >200 µM vs. 42 µM) and thrombin (>200 µM vs. 129 µM) in the 2,6-difluorophenyl-substituted series [1]. This selectivity profile makes 2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one a rational starting point for investigating extrinsic pathway inhibition with minimized confounding effects on the common coagulation pathway. The 4-fluorophenyl substituent provides the electronegative character required for mechanism-based acylation while avoiding the steric bulk of ortho-substituents, potentially enabling a differentiated interaction geometry within the TF/FVIIa active site. Researchers studying the TF/FVIIa/FXa axis should select this compound over the thieno[2,3-d] regioisomer or ortho-substituted analogs when FXa/thrombin counter-screening is planned.

Serine Protease Tool Compound with Defined Purity for Quantitative Biochemical Assays

The certified 98% purity specification (Leyan, product 2287258) makes this compound suitable as a reference inhibitor in quantitative enzyme kinetics experiments, including IC50 determinations, Ki measurements, and mechanism-of-action studies (e.g., jump-dilution assays to assess acyl-enzyme stability). In head-to-head procurement comparisons, compounds offered at 95% purity introduce a 2.5-fold higher impurity load that can generate spurious activity in sensitive biochemical readouts. Laboratories conducting concentration-response studies should specify this 98% grade to minimize data variability arising from chemical impurities.

Structure-Activity Relationship (SAR) Studies on the 2-Aryl Position of Thieno[3,2-d]oxazin-4-one Serine Protease Inhibitors

The 4-fluorophenyl substituent occupies a distinct region of chemical space within the thieno[3,2-d]oxazin-4-one series. Published SAR has focused on ortho-fluoro, ortho,ortho-difluoro, ortho-nitro, and ortho-methyl substituents [1]; the para-fluoro variant remains experimentally underexplored. Medicinal chemistry teams aiming to map the full SAR landscape of this chemotype should include 2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one as a comparator to define the positional dependence of halogen effects on potency, selectivity, and physicochemical properties (logD, solubility). This compound fills a gap between the inactive unsubstituted phenyl analog and the highly potent ortho-substituted derivatives.

Antifungal or Antimicrobial Screening Panels Leveraging the Thieno[3,2-d]oxazin-4-one Pharmacophore

Thieno[3,2-d]oxazin-4-one derivatives have demonstrated antifungal activity against filamentous fungi, with zone-of-inhibition measurements reported at 500 µg/mL compound loading . The 4-fluorophenyl variant, with its distinct electronic and steric profile compared to previously tested analogs, represents a probe molecule for assessing the breadth of antimicrobial activity within this chemotype. Industrial screening laboratories evaluating heterocyclic compound libraries for agricultural or pharmaceutical antifungal applications should consider this compound as a structurally defined entry point into the thieno-oxazinone series, with the 98% purity specification supporting reproducible cross-screen comparisons.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.